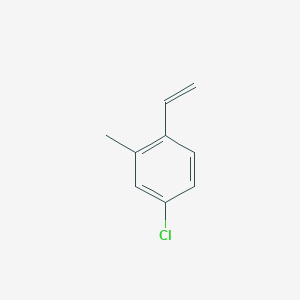

4-Chloro-2-methyl-1-vinylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methyl-1-vinylbenzene is an organic compound with the molecular formula C9H9Cl It is a derivative of styrene, where the benzene ring is substituted with a methyl group at the second position and a chlorine atom at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-1-vinylbenzene can be synthesized through several methods. One common approach involves the catalytic dehydration of 4-chlorophenethylalcohol at high temperatures (around 280°C) using a modified aluminum silicate catalyst . Another method involves the condensation of o-methylphenol with chloroacetic acid, followed by chlorination to yield 2-methyl-4-chlorophenoxy sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of organic phase solvents to improve yield and reduce waste. For example, using an organic phase methyl chloroacetate solution as a reaction solvent can replace traditional water phases, leading to higher yields and a more environmentally friendly process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:

Polymerization: It can undergo cationic polymerization using metal chlorides as catalysts, such as SnCl4 and ZnCl2, to produce well-defined polymers.

Common Reagents and Conditions

Oxidation: Vanadium complexes with hydrogen peroxide are commonly used for oxidation reactions.

Polymerization: Metal chlorides like SnCl4 and ZnCl2, in the presence of additives like 2,6-di-tert-butylpyridine, are used for controlled polymerization.

Major Products Formed

Oxidation: Epoxides and other oxygenated products.

Polymerization: Polymers with specific structural properties, such as star-shaped poly(this compound).

Applications De Recherche Scientifique

4-Chloro-2-methyl-1-vinylbenzene has several applications in scientific research:

Chemistry: Used as a monomer in polymer synthesis to create specialized polymers with unique properties.

Biology: Potential use in the development of bio-compatible materials.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of plastics, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-1-vinylbenzene involves its ability to undergo polymerization and oxidation reactions. The molecular targets and pathways include:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorostyrene: Similar structure but lacks the methyl group at the second position.

2-Methylstyrene: Similar structure but lacks the chlorine atom at the fourth position.

Uniqueness

4-Chloro-2-methyl-1-vinylbenzene is unique due to the presence of both a methyl group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This dual substitution allows for specific applications in polymer synthesis and oxidation reactions that are not possible with the unsubstituted or singly substituted compounds.

Activité Biologique

4-Chloro-2-methyl-1-vinylbenzene, also known as chloromethyl vinylbenzene, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H9Cl

- Molecular Weight: 166.62 g/mol

- CAS Number: 637-06-3

This compound is characterized by the presence of a vinyl group and a chlorine substituent on the aromatic ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor of viral proteases and its role in respiratory sensitization.

1. Viral Inhibition

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting viral proteases, particularly in the context of SARS-CoV-2. Research indicates that derivatives of vinylbenzene can interact with the main protease (Mpro) of the virus, suggesting a mechanism for antiviral activity.

Table 1: Comparative Analysis of Antiviral Activity

The docking studies have shown that these compounds exhibit favorable binding interactions with Mpro, indicating their potential as therapeutic agents against COVID-19.

2. Respiratory Sensitization

Another area of concern regarding this compound is its potential to act as a respiratory sensitizer. The mechanisms underlying respiratory sensitization include:

- Covalent Binding: Low molecular weight (LMW) chemicals like this compound can covalently bind to proteins, initiating an immune response.

- Activation of Dendritic Cells: This binding can lead to the activation and maturation of dendritic cells, which migrate to lymph nodes and activate T-cells.

Table 2: Mechanistic Pathway for Respiratory Sensitization

| Key Event | Description |

|---|---|

| Molecular Initiating Event (MIE) | Covalent binding to proteins |

| Activation of Stress Pathways | Release of pro-inflammatory mediators |

| Dendritic Cell Migration | Activation and proliferation of T-cells |

| Adverse Outcome | Development of chemical respiratory allergy |

This pathway highlights the importance of understanding the immunological implications associated with exposure to such compounds.

Case Study 1: Antiviral Activity

In a study investigating various vinylbenzene derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition against Mpro. The study used molecular docking techniques to evaluate binding affinities and interaction energies.

Case Study 2: Respiratory Sensitization

A literature review focusing on respiratory sensitizers identified chlorinated aromatic compounds as potential allergens. The review emphasized the need for further research into the immunological impacts of such compounds, including this compound.

Propriétés

IUPAC Name |

4-chloro-1-ethenyl-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVVTRJJQZINNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.